3-Morpholino-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIGNIDIKGVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Profile of 3 Morpholino 5 Trifluoromethyl Aniline
Table 1: Chemical Identity of 3-Morpholino-5-(trifluoromethyl)aniline
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 641571-02-0 |
| Molecular Formula | C₁₁H₁₃F₃N₂O |
| Molecular Weight | 246.23 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| LogP | 2.1242 |
| Topological Polar Surface Area (TPSA) | 38.49 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Synthesis and Reactivity
While specific, detailed laboratory procedures for the synthesis of 3-Morpholino-5-(trifluoromethyl)aniline are often proprietary and found within patent literature, the general synthetic strategy can be inferred from established organic chemistry principles. A plausible synthetic route would involve the nucleophilic aromatic substitution of a di-substituted benzene (B151609) ring. For instance, a starting material such as 1-bromo-3-nitro-5-(trifluoromethyl)benzene could be reacted with morpholine (B109124) in the presence of a base. The nitro group of the resulting intermediate could then be reduced to an amine to yield the final product.
The reactivity of this compound is dictated by the interplay of its functional groups. The aniline (B41778) amine group is a key site for further chemical modification, such as acylation, alkylation, and diazotization followed by substitution. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, while the morpholino group has a lesser, activating effect.
Applications in Scientific Research
The primary and most well-documented application of 3-Morpholino-5-(trifluoromethyl)aniline is as a crucial intermediate in the synthesis of the targeted cancer therapy drug, Nilotinib . google.com Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the underlying driver of chronic myeloid leukemia (CML).
The use of this compound in this context highlights the importance of strategically functionalized building blocks in the efficient and convergent synthesis of complex pharmaceutical agents.
Conclusion
Established Synthetic Routes to this compound and Related Isomers
Reduction of Nitrobenzene Precursors (e.g., 3-Trifluoromethyl-4-N-morpholinonitrobenzene)
A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the context of this compound, a key precursor is 4-(2-fluoro-4-nitrophenyl)morpholine. The synthesis of the target aniline is accomplished by the reduction of the nitro group. This transformation is typically carried out using reducing agents such as iron powder in the presence of an acid, like ammonium (B1175870) chloride, in a solvent mixture such as methanol (B129727) and water. researchgate.net This method is widely employed due to its efficiency and the ready availability of the starting materials. A similar reduction of the nitro group in 3-trifluoromethyl-4-nitrophenol to yield 3-trifluoromethyl-4-aminophenol has also been documented, highlighting the general applicability of this reductive approach. epa.gov
| Precursor | Reducing Agent | Product |
| 4-(2-fluoro-4-nitrophenyl)morpholine | Fe/NH4Cl | 3-fluoro-4-morpholinoaniline researchgate.net |
| 3-Trifluoromethyl-4-nitrophenol | Not specified | 3-Trifluoromethyl-4-aminophenol epa.gov |
Multi-step Synthetic Strategies Involving Anilines with Trifluoromethyl Groups (e.g., from 4-Bromo-2-trifluoro toluidine to 3-Bromo-5-(trifluoromethyl)aniline)
Complex aniline derivatives are often synthesized through multi-step sequences that involve the strategic manipulation of functional groups on a pre-existing aniline core. A notable example is the synthesis of 3-Bromo-5-(trifluoromethyl)aniline, a related isomer, from 4-bromo-2-trifluoro toluidine. This process involves a series of classical organic reactions, including:
Acetylation: Protection of the amino group as an acetamide.
Nitration: Introduction of a nitro group onto the aromatic ring.
Deacetylation: Removal of the protecting acetyl group.
Deamination: Removal of the original amino group via diazotization followed by reduction.
Reduction: Conversion of the newly introduced nitro group to an amine.
This multi-step approach allows for precise control over the regiochemistry of the final product and is a versatile method for accessing a variety of substituted anilines. google.com
| Starting Material | Key Transformation Steps | Product |
| 4-Bromo-2-trifluoro toluidine | Acetylation, Nitration, Deacetylation, Deamination, Reduction | 3-Bromo-5-(trifluoromethyl)aniline google.com |
Strategies for Incorporating the Morpholine Moiety onto Aniline Scaffolds
The introduction of the morpholine ring onto an aniline precursor is a critical step in the synthesis of this compound. A widely used method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by the nitrogen atom of morpholine. For instance, the reaction of morpholine with 1,2-difluoro-4-nitrobenzene results in the formation of 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the substitution reaction. This strategy is a cornerstone in the synthesis of a wide array of morpholine-containing aromatic compounds. nih.gov
| Aromatic Substrate | Nucleophile | Reaction Type | Product |
| 1,2-Difluoro-4-nitrobenzene | Morpholine | Nucleophilic Aromatic Substitution (SNAr) | 4-(2-fluoro-4-nitrophenyl)morpholine researchgate.net |
Advanced Trifluoromethylation Techniques for Aniline Synthesis
The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule. Consequently, the development of efficient trifluoromethylation methods is an active area of research.
Transition-Metal-Free C-H Trifluoromethylation Approaches
Recent advancements have led to the development of transition-metal-free methods for the direct trifluoromethylation of C-H bonds in anilines. researchgate.net These approaches offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. One prominent method involves the use of hypervalent iodine reagents, such as Togni's reagent, which can directly introduce a CF3 group onto the aromatic ring of anilines under mild conditions. researchgate.netresearchgate.net This transformation proceeds smoothly and exhibits good tolerance for a variety of functional groups, providing a powerful tool for the synthesis of trifluoromethylated anilines. researchgate.net
| Substrate Type | Reagent | Key Feature |
| (Hetero)arenes, Anilines | Togni's Reagent | Transition-metal-free, mild conditions researchgate.netresearchgate.net |
Photoredox Organocatalysis in Trifluoromethylation Reactions
Photoredox catalysis has emerged as a powerful strategy for a wide range of organic transformations, including trifluoromethylation. researchgate.netacs.org This technique utilizes visible light to initiate a catalytic cycle, enabling the generation of reactive trifluoromethyl radicals from stable precursors. In the context of aniline synthesis, visible-light-induced radical trifluoromethylation of free anilines has been successfully achieved using photocatalysts such as Ir(ppy)3 in conjunction with a trifluoromethyl source like Togni's reagent. researchgate.netnih.gov This method proceeds at room temperature and provides an economical and efficient route to trifluoromethylated anilines. nih.gov The combination of photoredox catalysis with organocatalysis has also enabled the enantioselective α-trifluoromethylation of aldehydes, showcasing the versatility of this approach in constructing complex chiral molecules. organic-chemistry.orgnih.gov
| Reaction Type | Catalyst System | Light Source | Key Feature |
| Radical Trifluoromethylation of Anilines | Ir(ppy)3 / Togni's Reagent | Visible Light | Mild, room temperature reaction researchgate.netnih.gov |
| Enantioselective α-Trifluoromethylation of Aldehydes | Photoredox Organocatalysis | Visible Light | Asymmetric synthesis organic-chemistry.orgnih.gov |
Regioselectivity and Chemoselectivity Considerations in Trifluoromethylation
The synthesis of aromatic compounds with a specific substitution pattern, such as this compound, requires careful control over the regioselectivity of the reactions. The trifluoromethyl (-CF₃) group is a common motif in pharmaceuticals and agrochemicals, making its directed introduction onto an aromatic ring a subject of extensive research. nih.gov
Direct C-H trifluoromethylation of an aniline precursor presents significant regiochemical challenges. The amino group is a powerful ortho-, para-directing group for electrophilic aromatic substitution, while many modern trifluoromethylation reactions proceed via radical pathways. nih.govpnas.org Radical trifluoromethylation of electron-rich substrates like aniline also tends to favor substitution at positions activated by the electron-donating group. pnas.org Achieving the meta-substitution pattern seen in this compound often necessitates a synthetic strategy that does not rely on the directing effect of the aniline's amino group.
Instead, the regiochemistry is typically established by using a starting material where the desired 1,3,5-substitution pattern is already present. A common and effective strategy involves starting with a precursor like 3-bromo-5-trifluoromethylaniline. google.com In this approach, the trifluoromethyl group and the bromine atom are already positioned meta to the amino group. The synthesis then proceeds by a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the morpholine moiety, replacing the bromine atom. This strategy circumvents the challenge of direct meta-trifluoromethylation of a substituted aniline by building the molecule from a pre-functionalized core. This highlights a key principle in complex aromatic synthesis: regioselectivity is often best controlled by the selection of starting materials rather than by attempting to override the inherent directing effects of powerful functional groups.
Various methods for the trifluoromethylation of aromatic rings have been developed, each with its own regioselective tendencies. nih.gov For instance, nickel-catalyzed C-H trifluoromethylation of free anilines has been shown to be effective but often requires specific conditions to control the position of substitution. researchgate.net Solvent effects can also play a significant role in determining the regiochemical outcome of trifluoromethylation reactions. nih.govpnas.org However, for a specific target like this compound, the use of a pre-functionalized intermediate like 3-bromo-5-trifluoromethylaniline remains a more direct and reliable method for ensuring the correct isomer is formed.
Chemical Reactivity of the Aniline Moiety
The chemical behavior of this compound is dominated by the primary amine (-NH₂) group, whose reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The trifluoromethyl group at the meta-position is strongly electron-withdrawing, while the morpholino group, also at a meta-position, has a less direct electronic influence on the amine.
Nucleophilic Character of the Primary Amine Group (-NH₂)
The primary amine group possesses a lone pair of electrons on the nitrogen atom, making it inherently nucleophilic and basic. However, in this compound, the nucleophilic character is significantly diminished compared to unsubstituted aniline. This is due to the powerful electron-withdrawing inductive effect of the meta-trifluoromethyl group. acs.org This effect reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amino group. Consequently, the lone pair is less available for donation to electrophiles, resulting in lower basicity and nucleophilicity. While anilines are generally considered electron-rich substrates for certain reactions, the presence of a -CF₃ group moderates this reactivity. researchgate.net
Participation in Acylation Reactions
Despite its reduced nucleophilicity, the primary amine of this compound readily participates in acylation reactions. It reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. This is a robust and high-yielding transformation characteristic of primary anilines. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. Trifluoromethyl-substituted anilines are frequently used in acylation reactions as building blocks for more complex molecules, including various active pharmaceutical ingredients. jelsciences.comresearchgate.net
Table 1: General Acylation of Trifluoromethyl-Substituted Anilines
| Reactant | Acylating Agent | Product | Conditions |
|---|---|---|---|
| Trifluoromethyl-aniline derivative | Acyl Chloride (e.g., Cinnamoyl chloride) | N-Aryl Amide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) at 0 °C to room temperature. researchgate.net |
Participation in Alkylation Reactions
The primary amine group can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkylating agent. However, controlling the extent of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to the formation of tertiary amines and quaternary ammonium salts. Selective mono-alkylation often requires specific reagents or controlled reaction conditions. While direct examples for this compound are specific to proprietary syntheses, the general reactivity of anilines supports this transformation. le.ac.ukresearchgate.net The competition between N-alkylation and C-alkylation is also a consideration, with certain catalysts favoring selective C-alkylation at the para position of anilines. le.ac.uk
Formation of Schiff Bases
A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. acta.co.in The amine group of this compound readily undergoes this reaction. The process typically involves refluxing the aniline with a carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with acid or base catalysis to facilitate the dehydration step. acta.co.innih.gov Schiff bases derived from substituted anilines are important intermediates in organic synthesis and are studied for various applications in coordination chemistry and materials science. nih.govbepls.com
The general reaction is as follows: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O
Studies on analogous compounds, such as 3-(trifluoromethyl)aniline (B124266) and 4-Morpholinoaniline, demonstrate robust Schiff base formation with a variety of aldehydes, indicating that this compound would behave similarly. acta.co.innih.gov
Coupling Reactions and Derivative Synthesis
The aniline moiety is a versatile functional group for carbon-nitrogen bond formation through various cross-coupling reactions. This compound can serve as a nucleophilic component in reactions like the Buchwald-Hartwig amination to couple with aryl halides or triflates, yielding diarylamines. This compound is listed as an intermediate in the synthesis of more complex molecules, implying its use in subsequent coupling steps to build larger molecular frameworks. jelsciences.comgoogle.com
Furthermore, the amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring via Sandmeyer-type reactions. The use of substituted anilines in Suzuki-Miyaura cross-coupling reactions has also been demonstrated, expanding the toolkit for creating complex derivatives. unimib.it These coupling reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 641571-02-0 | C₁₁H₁₃F₃N₂O |
| 3-Bromo-5-trifluoromethylaniline | 401-83-2 | C₇H₅BrF₃N |
| Aniline | 62-53-3 | C₆H₇N |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N |
| 4-Morpholinoaniline | 2835-99-6 | C₁₀H₁₄N₂O |
| Acyl Chloride | N/A | R-COCl |
| Acid Anhydride | N/A | (RCO)₂O |
| Aldehyde | N/A | R-CHO |
| Ketone | N/A | R₂CO |
| Imine (Schiff Base) | N/A | R₂C=NR' |
| Diazonium salt | N/A | Ar-N₂⁺X⁻ |
Influence of Substituents on Reactivity
The chemical behavior of this compound is a direct consequence of the electronic push-and-pull between the trifluoromethyl and morpholine substituents on the aniline framework.
Electron-Withdrawing Effects of the Trifluoromethyl Group (-CF₃) on the Aromatic Ring and Amino Group Nucleophilicity
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The high electronegativity of the fluorine atoms draws electron density away from the benzene (B151609) ring, which in turn reduces the electron density on the nitrogen atom of the amino group. This diminished electron density leads to a marked decrease in the nucleophilicity of the amino group, rendering it less reactive towards electrophiles compared to unsubstituted aniline.
This deactivating effect is a critical consideration in planning synthetic transformations involving the amino group. Reactions that typically proceed readily with more nucleophilic anilines may require harsher conditions or alternative strategies when this compound is the substrate.
Electronic and Hydrogen Bonding Influences of the Morpholine Group
Furthermore, the oxygen and nitrogen atoms within the morpholine ring can act as hydrogen bond acceptors. This capability can influence the molecule's solubility, crystal packing, and interactions with other reagents and solvents. In certain reaction media, hydrogen bonding can play a subtle but significant role in modulating the reactivity of the entire molecule.
Derivatization Strategies for Functionalization and Application
The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of a variety of complex heterocyclic structures. Its derivatization is a key strategy for accessing novel compounds with potential applications in medicinal chemistry and materials science.
Formation of Pyrazole (B372694) Derivatives
Anilines are common starting materials for the synthesis of pyrazole derivatives. While specific literature detailing the direct conversion of this compound to pyrazoles is not extensively documented, the general synthetic routes to pyrazoles from anilines often involve condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
For instance, a plausible synthetic approach would involve the diazotization of the amino group of this compound, followed by a coupling reaction with an active methylene (B1212753) compound, such as a β-ketoester. The resulting intermediate can then undergo intramolecular cyclization to yield the corresponding pyrazole derivative. The presence of the trifluoromethyl group can influence the reactivity of the diazonium salt and the subsequent cyclization step.
Synthesis of Complex Heterocyclic Systems (e.g., Imidazoindol Derivatives, Mannich Bases)
The aniline moiety in this compound serves as a key functional handle for the construction of more elaborate heterocyclic systems.
Imidazoindol Derivatives: The synthesis of imidazoindol derivatives from anilines typically involves multi-step sequences. A common strategy is the construction of an indole (B1671886) ring system first, followed by the annulation of the imidazole (B134444) ring. For example, a Fischer indole synthesis could potentially be employed, although the electron-deficient nature of the aniline might necessitate modified conditions. Subsequent functionalization of the indole intermediate would then lead to the desired imidazoindol scaffold.
Mannich Bases: The Mannich reaction is a classic method for the aminoalkylation of acidic protons. While the aromatic protons of this compound are generally not acidic enough to participate directly in a Mannich reaction, the amino group can act as the amine component in this three-component reaction. Condensation of this compound with an aldehyde (commonly formaldehyde) and a compound containing an active hydrogen (such as a ketone, alkyne, or another amine) can lead to the formation of Mannich bases. These products are themselves versatile intermediates for further synthetic transformations. The reduced nucleophilicity of the aniline's amino group may impact the reaction conditions required for efficient conversion.
Role as a Versatile Synthetic Building Block in Organic Synthesis
Beyond the specific examples of pyrazoles and imidazoindols, this compound is a valuable building block for a broader range of organic molecules. Its utility stems from the ability to selectively functionalize the amino group or the aromatic ring, depending on the reaction conditions.
The amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas. It can also serve as a directing group for electrophilic aromatic substitution, although the strong deactivating effect of the trifluoromethyl group will heavily influence the regioselectivity and feasibility of such reactions. The presence of both an electron-donating morpholine group and an electron-withdrawing trifluoromethyl group creates a unique substitution pattern that can be exploited to synthesize specifically substituted benzene derivatives, which are often precursors to pharmacologically active compounds and advanced materials.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry is a highly accurate technique that can determine the mass of a molecule to several decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, the expected exact mass would be calculated based on its molecular formula, C₁₁H₁₃F₃N₂O. The experimentally determined mass from HR-MS analysis should be in close agreement with the theoretical value, thereby confirming the elemental composition of the molecule.
Interactive Data Table: HR-MS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃F₃N₂O |
| Theoretical Exact Mass | 246.0980 |
| Expected M+H⁺ | 247.1053 |
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS or GC-MS, is an indispensable tool for impurity profiling. This method allows for the detection and tentative identification of impurities based on their mass-to-charge ratio. In the analysis of this compound, LC-MS could be used to generate an impurity profile of a synthetic batch, providing information on the number of impurities present and their molecular weights. This data is complementary to NMR analysis and is crucial for process optimization and quality control.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the vibrational modes of a molecule. americanpharmaceuticalreview.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the types of chemical bonds and functional groups present. For this compound, the spectrum is expected to show characteristic peaks identifying its key structural components.
The aniline moiety would be identified by N-H stretching vibrations, which typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. researchgate.net The trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, is characterized by intense C-F stretching absorptions. In substituted trifluoromethyl benzenes, a particularly strong and characteristic band for the C-CF₃ stretching mode is observed near 1330 cm⁻¹. ias.ac.in The morpholine ring introduces signals from C-H stretching of its methylene groups (typically 2850-2960 cm⁻¹) and a strong C-O-C (ether) stretching band. Identification of C=N stretching is not applicable as this bond is not present in the primary aniline structure.
Table 1: Expected FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretching | Aniline Amine |
| 3000 - 3100 | C-H Stretching | Aromatic Ring |
| 2850 - 2960 | C-H Stretching | Morpholine Ring |
| ~1600 | N-H Bending | Aniline Amine |
| 1250 - 1350 | C-N Stretching | Aryl-Amine, Aliphatic Amine |
| 1000 - 1400 | C-F Stretching | Trifluoromethyl Group |
| ~1330 | C-CF₃ Stretching | Trifluoromethyl-Benzene |
| ~1100 | C-O-C Stretching | Morpholine (Ether) |
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. This technique is particularly effective for analyzing the vibrations of non-polar and symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the aromatic ring's "breathing" modes and other symmetric vibrations of the carbon skeleton, which are often weak in FT-IR spectra. Studies on related compounds, such as 3-Bromo-5-(trifluoromethyl)aniline, have utilized FT-Raman spectroscopy to augment vibrational analysis. nih.govresearchgate.net
X-ray Diffraction Studies
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For this compound, the molecular formula is C₁₁H₁₃F₃N₂O. chemscene.com The theoretical elemental composition can be calculated from this formula and the atomic weights of its constituent elements. This method is routinely used to confirm the identity of newly synthesized compounds. nih.gov
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Calculated Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 132.121 | 53.66 |
| Hydrogen | H | 1.008 | 13.104 | 5.32 |
| Fluorine | F | 18.998 | 56.994 | 23.15 |
| Nitrogen | N | 14.007 | 28.014 | 11.38 |
| Oxygen | O | 15.999 | 15.999 | 6.50 |
| Total | 246.232 | 100.00 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. A typical DFT analysis of this compound would involve the following calculations:
Ground-State Energy and Frontier Orbital Energies (HOMO-LUMO)Calculations would determine the molecule's optimized geometry and its total electronic energy in the ground state. A key output of this analysis is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
Reactivity Descriptors and Their Correlation with Chemical BehaviorFrom the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors, based on conceptual DFT, help in quantifying and comparing the chemical reactivity and stability of molecules. For example, a "soft" molecule (low hardness) is generally more reactive than a "hard" molecule.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value | Chemical Implication |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Data not available | The power of an atom/molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Data not available | Resistance to change in electron distribution or charge transfer. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides insights into static electronic properties, MD simulations reveal the dynamic behavior of a molecule, such as its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor).
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with solvent molecules like water, and then calculating the forces between atoms and their subsequent motion using classical mechanics. Such a simulation could:
Explore the conformational landscape of the molecule, identifying the most stable shapes (conformers).
Analyze the flexibility of the morpholine ring and its orientation relative to the aniline ring.
Study how the molecule interacts with water molecules, providing insights into its solubility and the nature of its hydration shell.
If a biological target were known, MD simulations could be used to model the binding of this compound to a protein's active site, assessing the stability of the interaction.
Investigation of Equilibrium Configurations and Interactions (e.g., Adsorption on Surfaces)
Theoretical investigations into the equilibrium configurations of this compound would likely focus on determining the most stable three-dimensional arrangement of its atoms. Such studies often employ methods like Density Functional Theory (DFT) to optimize the molecular geometry. Key structural parameters of interest would include the bond lengths and angles within the aniline ring, the morpholine ring, and the trifluoromethyl group, as well as the dihedral angles that describe the orientation of these substituents relative to the aromatic ring.
Illustrative data from theoretical calculations on substituted anilines can provide an expectation of the types of results that would be obtained for this compound.
| Computational Method | Parameter | Typical Value for Substituted Anilines |
|---|---|---|
| DFT (B3LYP/6-31G) | C-N Bond Length (Aniline Ring) | ~1.40 Å |
| DFT (B3LYP/6-31G) | N-C Bond Length (Morpholine Ring) | ~1.45 Å |
| DFT (B3LYP/6-31G) | C-CF3 Bond Length | ~1.50 Å |
| DFT (B3LYP/6-31G) | Adsorption Energy on Graphene (kcal/mol) | -5 to -15 kcal/mol |
Hartree-Fock (HF) Computations
The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the electronic wavefunction and energy of a molecule. wikipedia.org It treats each electron as moving in the average field created by all other electrons, thus providing a foundational understanding of the electronic structure. youtube.cominsilicosci.com HF computations for this compound would yield important electronic properties.
These calculations can determine the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. bohrium.com
A hypothetical summary of results from a Hartree-Fock computation on this compound is presented below.
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 7.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule. |
Correlation of Electronic Structure Parameters with Chemical and Biological Activities
A significant application of computational chemistry is to establish a quantitative structure-activity relationship (QSAR), where electronic and structural parameters are correlated with the observed chemical or biological activities of a series of compounds. For this compound, understanding this correlation is key to predicting its potential applications.
The presence of the morpholine and trifluoromethyl groups is expected to significantly influence its biological activity. The morpholine moiety is a common pharmacophore in medicinal chemistry, often contributing to improved pharmacokinetic properties. researchgate.netnih.gov The trifluoromethyl group, being strongly electron-withdrawing, can enhance metabolic stability and binding affinity to biological targets. mdpi.com
Computational studies can quantify the electronic effects of these substituents. For instance, the calculated electrostatic potential map can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding its interactions with biological receptors. Parameters such as HOMO-LUMO energies, dipole moment, and atomic charges can be used as descriptors in QSAR models to predict biological activities like enzyme inhibition or receptor binding affinity. physchemres.org
For example, a lower LUMO energy might correlate with increased activity if the biological mechanism involves electron acceptance by the molecule. Conversely, a higher HOMO energy might be important for activities requiring electron donation. By comparing these computed parameters with experimentally determined biological data for a series of related molecules, a predictive model can be developed.
The following table illustrates how electronic parameters could be correlated with biological activity.
| Electronic Parameter | Potential Correlation with Biological Activity |
|---|---|
| HOMO Energy | May correlate with antioxidant activity or metabolic transformation. |
| LUMO Energy | Can be related to the potential for undergoing reduction or acting as an electrophile. |
| Molecular Electrostatic Potential | Identifies sites for hydrogen bonding and other non-covalent interactions with biological targets. |
| Dipole Moment | Influences solubility and membrane permeability, affecting bioavailability. |
Antiproliferative and Cytotoxic Effects in Cellular Models
No studies were identified that investigated the antiproliferative and cytotoxic effects of this compound in cellular models.
Induction of Cell Cycle Arrest and Apoptosis
There is no available data on whether this compound induces cell cycle arrest or apoptosis in cancer cells. Research on other morpholinoaniline derivatives has shown such activities, but these findings cannot be directly attributed to the subject compound.
Inhibition of Microtubule Polymerization and Tubulin Binding
The scientific literature lacks information regarding the effects of this compound on microtubule polymerization or its potential to bind to tubulin.
Impact on PI3K/Akt/mTOR Signaling Pathway and Downstream Effectors
No research was found that examined the impact of this compound on the PI3K/Akt/mTOR signaling pathway or the phosphorylation of its downstream effectors like Akt, mTOR, or S6K. While some complex molecules incorporating both morpholino and trifluoromethyl groups have been investigated as PI3K/mTOR inhibitors, these are structurally distinct from this compound.
Modulation of PARP1 Cleavage and Reactive Oxygen Species (ROS) Production
There are no published studies on the ability of this compound to modulate PARP1 cleavage or influence the production of reactive oxygen species in cells.
Evaluation in Specific Cancer Cell Lines
This compound has not been evaluated for its activity in the following cancer cell lines, according to the available literature:
Pancreatic
Breast
Cervical
Renal
Melanoma
Glioma
Lymphoblastoid
Enzyme Inhibition Studies
No data is available regarding the inhibitory activity of this compound against any specific enzymes.
Carbonic Anhydrase (hCA I and II) Inhibition
No direct research findings were identified for the inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) by this compound. However, studies on structurally related compounds provide some context. For instance, a series of 1,3,5-trisubstituted-pyrazolines were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. nih.govnih.govsemanticscholar.org In this series, compounds bearing fluorine and bromine substituents were identified as potent inhibitors. nih.gov Specifically, Ki values for these pyrazoline derivatives ranged from 316.7 ± 9.6 nM to 533.1 ± 187.8 nM against hCA I and from 412.5 ± 115.4 nM to 624.6 ± 168.2 nM against hCA II. nih.govnih.gov For comparison, the standard inhibitor Acetazolamide had Ki values of 278.8 ± 44.3 nM and 293.4 ± 46.4 nM against hCA I and hCA II, respectively. nih.govnih.gov Another study on sulfa drugs and their derivatives also highlighted their potential as carbonic anhydrase inhibitors. semanticscholar.org These findings suggest that aniline derivatives, particularly those with specific substitutions, can interact with carbonic anhydrases, though the direct activity of this compound remains to be determined.
Aldehyde Dehydrogenase 2 (ALDH2) Inhibition
There is no available research data on the inhibitory activity of this compound against aldehyde dehydrogenase 2 (ALDH2). The existing literature on ALDH2 inhibitors focuses on other chemical scaffolds, such as psoralen (B192213) and coumarin (B35378) derivatives. nih.gov One study characterized the inhibition of ALDH2 by four psoralen and coumarin derivatives, with one compound exhibiting a Ki of 19 nM. nih.gov Another well-known ALDH2 inhibitor, daidzin, was found to inhibit not only ALDH2 but also other ALDH1/2 isoenzymes. nih.gov Without specific studies, the potential for this compound to act as an ALDH2 inhibitor is unknown.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Specific data on the inhibition of inducible nitric oxide synthase (iNOS) by this compound could not be found in the reviewed literature. However, research on related compounds suggests that the trifluoromethylphenyl moiety can be a component of iNOS inhibitors. For example, 1-(2-Trifluoromethylphenyl) imidazole (TRIM) was found to be a relatively potent inhibitor of iNOS with an IC50 value of 27.0 µM. nih.gov This compound exhibited competitive inhibition with respect to the L-arginine substrate. nih.gov Other studies have explored different classes of iNOS inhibitors, but none have specifically investigated anilines with a morpholino and trifluoromethyl substitution pattern. researchgate.netnih.govresearchgate.net Therefore, the iNOS inhibitory potential of this compound remains uncharacterized.
Kinase Screening and Inhibition (e.g., B-RafV600E, C-Raf)
Direct kinase screening results for this compound, specifically against B-RafV600E and C-Raf, are not available in the current literature. Research into B-Raf and C-Raf inhibitors has primarily focused on other chemical classes. For example, novel quinolone-based diarylamides have been identified as potent inhibitors of both B-RafV600E and C-Raf. nih.gov Additionally, virtual screening methods have been employed to discover new type II B inhibitors of B-RafV600E kinase. nih.gov While some kinase inhibitors incorporate a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, which bears some resemblance to the subject compound, direct inhibitory data for this compound is absent. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition for Related Anilinoquinazolines
While there is no direct data on the EGFR inhibitory activity of this compound itself, extensive research on the broader class of 4-anilinoquinazoline (B1210976) derivatives provides significant insights. These compounds are a well-established class of EGFR inhibitors. scilit.comnih.gov Structure-activity relationship studies have shown that substitution on the 4-anilino moiety plays a crucial role in their inhibitory potency.
The general mechanism of 4-anilinoquinazolines involves competitive binding at the ATP-binding site of the EGFR kinase domain. scilit.com The most potent derivatives often have small, non-polar meta substituents on the aniline ring, leading to IC50 values in the low nanomolar range (approximately 20 nM). scilit.com
Table 1: EGFR Inhibition by Select Anilinoquinazoline (B1252766) Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(3-chloroanilino)quinazoline (CAQ) | A431 | ~20 | scilit.com |
| F-MPG | HCC827 | 5.3 | nih.gov |
This table presents data for related anilinoquinazoline compounds to provide context for potential EGFR inhibitory activity.
Antimicrobial Activity
Antibacterial Effects against Specific Strains (e.g., Bacillus)
Specific studies on the antibacterial activity of this compound against Bacillus species were not found. However, research on related trifluoromethyl-containing aniline derivatives indicates potential for antimicrobial effects. For example, a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives showed that while many compounds in the series were potent inhibitors of Bacillus subtilis growth, a morpholine substitution in one instance eliminated the activity. nih.gov In that same study, a bromo and trifluoromethyl substituted pyrazole derivative was highly potent, inhibiting the growth of B. subtilis at a sub-microgram per milliliter concentration. nih.gov
Another study investigated the antimicrobial efficacy of 68 aniline derivatives, including several trifluoro-anilines, against Vibrio species. mdpi.comnih.govresearchgate.net This highlights that the trifluoromethylaniline scaffold is of interest for antimicrobial research. The minimum inhibitory concentrations (MICs) for some of these derivatives were in the range of 50-100 µg/mL against Vibrio parahaemolyticus. nih.govresearchgate.net
Table 2: Antibacterial Activity of a Related N-(Trifluoromethyl)phenyl Pyrazole Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|
This table shows data for a structurally related compound to indicate the potential for antibacterial activity in this chemical class.
Antifungal and Antileishmanial Potentials
While specific studies detailing the antifungal and antileishmanial activities of this compound are not extensively available in the current body of scientific literature, the analysis of its structural motifs provides a basis for predicting its potential activity. The constituent trifluoromethyl and morpholine groups are well-recognized pharmacophores present in various compounds that exhibit significant antimicrobial and antiprotozoal properties.
The trifluoromethyl group is a common feature in a number of compounds developed for their antifungal activity. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated notable antifungal effects against a range of plant pathogens, including various species of Botrytis cinerea. Similarly, certain chalcone (B49325) derivatives bearing trifluoromethyl substituents have shown activity against fungal strains such as Candida albicans and Aspergillus niger. The inclusion of the trifluoromethyl group is often a key strategy in the design of new antifungal agents.
On the other hand, the morpholine moiety is integral to the structure of several compounds with established antileishmanial activity. Research into synthetic chiral compounds has identified molecules with submicromolar efficacy against various Leishmania strains, including L. infantum, L. donovani, and L. amazonensis, where the morpholine ring is a key structural component. nih.gov The development of new substances with antileishmanial properties has explored scaffolds such as anthranyl phenylhydrazides, which have shown promise against Leishmania amazonensis. mdpi.com The Medicines for Malaria Venture (MMV) has also identified compounds with antimalarial properties that demonstrate potent antileishmanial activity against intracellular L. major amastigotes, some of which feature heterocyclic structures. nih.gov Given these precedents, the presence of both the trifluoromethyl and morpholine groups in this compound suggests that it may warrant investigation for its potential antifungal and antileishmanial efficacy.
Molecular Docking and Binding Mechanism Predictions
Specific molecular docking studies for this compound are not widely documented. However, a predictive analysis based on its chemical structure allows for the elucidation of its likely binding mechanisms and interactions with protein targets.
The interaction of this compound with protein binding sites is predicted to be governed by a combination of forces originating from its distinct functional groups. The trifluoromethylated aniline ring and the morpholine ring are expected to engage with different regions of a target protein's active site.
Multipolar and Polar Interactions : The highly electronegative fluorine atoms of the trifluoromethyl group can participate in multipolar interactions, particularly with the protein backbone. nih.gov The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen of the aniline group, can act as hydrogen bond acceptors or donors, forming key interactions with polar amino acid residues.
Allosteric vs. Orthosteric Binding : Depending on the specific protein target, the compound could act as either an orthosteric inhibitor, binding directly to the active site, or an allosteric modulator, binding to a different site to induce a conformational change. nih.gov
A more detailed analysis suggests several specific types of non-covalent interactions that could stabilize the binding of this compound to a protein target.
Hydrogen Bonding : The primary amine (-NH2) group on the aniline ring is a potent hydrogen bond donor. The nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors. These interactions are crucial for the specificity and stability of ligand-protein complexes. Ab initio molecular dynamics studies confirm that the -NH2 group of aniline participates in hydrogen bonding. nih.gov
π-π Stacking : The aromatic aniline ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding site. These interactions, which can be in a parallel or perpendicular orientation, contribute significantly to binding affinity. nih.govresearchgate.net
Multipolar C-F Interactions : The trifluoromethyl group can form short-distance multipolar interactions with backbone carbonyl groups of proteins, which can substantially enhance inhibitory activity. nih.gov The geometry of these fluorine-backbone interactions is a critical factor in their contribution to binding affinity. nih.gov
| Predicted Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acids |
| Hydrogen Bond (Donor) | Aniline (-NH₂) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Morpholine (O, N), Aniline (N) | Serine, Threonine, Tyrosine, Lysine |
| π-π Stacking | Aniline Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Trifluoromethyl Group, Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |
| Multipolar Interactions | Trifluoromethyl Group (-CF₃) | Protein Backbone Carbonyls |
Influence of Trifluoromethyl and Morpholine Groups on Biological Profile
The biological activity of this compound is profoundly influenced by the physicochemical properties conferred by its trifluoromethyl and morpholine substituents.
The balance between lipophilicity and solubility is a critical determinant of a compound's pharmacokinetic profile, and both the trifluoromethyl and morpholine groups play key roles in modulating these properties.
Lipophilicity : The trifluoromethyl group is strongly lipophilic, which generally enhances a molecule's ability to cross cell membranes. This increased lipophilicity can lead to improved uptake and transport to target sites.
Solubility : The morpholine ring, containing both an ether and a secondary amine group, tends to increase the hydrophilicity and aqueous solubility of a molecule. This is advantageous for formulation and can improve a compound's pharmacokinetic properties. The presence of the morpholine moiety often leads to improved solubility and physicochemical characteristics.
Molecular Conformation : The morpholine ring exists in a flexible chair conformation. This flexibility allows the molecule to adapt its shape to fit optimally within a protein's binding site. The trifluoromethyl group, while larger than a hydrogen atom, is relatively compact and can influence the preferred conformation of the aniline ring.
The electronic properties of the trifluoromethyl and morpholine groups also affect the molecule's ionization state and chemical stability.
pKa Modulation : The trifluoromethyl group is a strong electron-withdrawing group. When attached to the aniline ring, it decreases the basicity (lowers the pKa) of the amino group. The morpholine ring contains a weakly basic nitrogen atom, and its pKa can be influenced by substituents on the connected aromatic ring. This modulation of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and binding interactions.
Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This enhanced metabolic stability can increase the biological half-life of the compound. The morpholine ring is also generally stable under physiological conditions.
| Property | Influence of Trifluoromethyl Group | Influence of Morpholine Group |
| Lipophilicity | Increases | Decreases (relative to non-polar groups) |
| Solubility | Decreases | Increases |
| pKa of Aniline | Decreases (more acidic) | Minor electronic effect |
| Metabolic Stability | Increases | Generally stable |
| Conformation | Influences ring orientation | Confers flexibility (chair conformation) |
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes is paramount for the future investigation and application of 3-Morpholino-5-(trifluoromethyl)aniline. Current synthetic strategies may be built upon by exploring convergent synthesis, which involves the preparation of key intermediates that are then combined to form the final product. jelsciences.com One potential avenue for a novel pathway could involve the coupling of 3-chloro-5-(trifluoromethyl)aniline (B3024741) with a suitable morpholine-containing reactant. jelsciences.com The exploration of different catalysts and reaction conditions will be crucial in optimizing yield and purity.
Furthermore, researchers are investigating greener and more sustainable synthetic methods. This includes the use of biocatalysis, flow chemistry, and the reduction of hazardous reagents and solvents. The development of a one-pot synthesis method, where multiple reaction steps are carried out in the same vessel, could significantly improve the efficiency and cost-effectiveness of producing this compound and its derivatives.
| Synthetic Approach | Potential Advantages | Key Considerations |
| Convergent Synthesis | Higher overall yield, easier purification of intermediates. | Careful planning of intermediate synthesis is required. |
| Biocatalysis | Environmentally friendly, high selectivity. | Enzyme stability and activity can be challenging. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs can be high. |
| One-Pot Synthesis | Reduced waste, time, and cost. | Compatibility of reagents and reaction conditions is critical. |
Design and Synthesis of Derivatives with Enhanced Target Specificity
The core structure of this compound serves as a valuable scaffold for the design and synthesis of new derivatives with potentially enhanced biological activity and target specificity. By modifying the aniline (B41778), morpholine (B109124), or trifluoromethyl components, researchers can fine-tune the molecule's properties to interact more effectively with specific biological targets. For instance, the introduction of additional functional groups could create new hydrogen bonding opportunities or alter the compound's lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
A key strategy in derivative design is to synthesize a library of related compounds and screen them for activity against a panel of biological targets. nih.gov This approach, often employed in drug discovery, can lead to the identification of lead compounds with promising therapeutic potential. For example, derivatives of similar heterocyclic compounds have shown activity as anticancer agents. researchgate.net
Advanced Computational Modeling for Structure-Activity Relationship (SAR) Elucidation
Computational modeling plays an increasingly vital role in modern chemical research. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. mdpi.com By analyzing the physicochemical properties and three-dimensional structures of a series of compounds, QSAR models can predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent and selective molecules.
Molecular docking studies can provide insights into how this compound and its derivatives might bind to the active sites of specific enzymes or receptors. This information is invaluable for the rational design of new compounds with improved affinity and specificity. These computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Investigation of Additional Biological Targets and Mechanisms of Action
While the trifluoromethylaniline and morpholine moieties are present in various biologically active compounds, the full spectrum of biological targets for this compound remains to be explored. Future research should focus on screening this compound and its derivatives against a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Some related compounds have shown potential as PI3K/mTOR inhibitors, which are significant targets in oncology. acs.org
Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. Once a biological target is identified, further studies will be necessary to elucidate how the compound modulates the target's function at a molecular level. This could involve a variety of biochemical and cell-based assays to investigate downstream signaling pathways and cellular responses.
Development of New Analytical Methods for Detection and Quantification
As research into this compound and its derivatives progresses, the need for sensitive and reliable analytical methods for its detection and quantification will become increasingly important. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques for the analysis of aniline derivatives. thermofisher.com The development of specific methods for this compound will be essential for quality control during synthesis, for pharmacokinetic studies, and for monitoring its presence in various matrices.
Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can provide high sensitivity and selectivity for the detection of the compound and its metabolites. mdpi.com Furthermore, the development of methods like liquid chromatography-solid-phase extraction-nuclear magnetic resonance (LC-SPE-NMR) could be instrumental in identifying and characterizing any impurities or degradation products. researchgate.netsrce.hr
| Analytical Technique | Application | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantification, purity assessment. nih.gov | Robust, versatile, widely available. |
| Gas Chromatography (GC) | Analysis of volatile derivatives. thermofisher.com | High resolution, sensitive detectors. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace level detection, metabolite identification. mdpi.com | High sensitivity and selectivity. |
| LC-SPE-NMR | Impurity identification and characterization. researchgate.netsrce.hr | Provides detailed structural information. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Morpholino-5-(trifluoromethyl)aniline, and what key reaction conditions should be optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with nitration or halogenation of the aniline core followed by introducing the morpholino group via nucleophilic aromatic substitution. For example:
Trifluoromethylation : Use of trifluoromethylating agents (e.g., CF₃Cu) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
Morpholino Introduction : Reacting intermediates with morpholine in the presence of a base (e.g., K₂CO₃) at reflux conditions (100–120°C) .
Optimization focuses on solvent selection, catalyst efficiency, and reaction time to minimize by-products.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and morpholino protons (δ 3.5–4.0 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~265 g/mol) and fragmentation patterns consistent with morpholino and CF₃ groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as aromatic amines can be toxic .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Answer : The compound is used as:
- A pharmacophore in kinase inhibitors due to its electron-deficient aromatic system enhancing target binding .
- A precursor for biologically active derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce heterocycles .
Q. How does the presence of the trifluoromethyl group influence the compound's physical and chemical properties?
- Answer : The CF₃ group:
- Enhances lipophilicity , improving membrane permeability (logP increases by ~1.5 units) .
- Electron-Withdrawing Effect : Deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions .
Advanced Research Questions
Q. How do the electronic effects of the morpholino and trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?
- Answer : The morpholino group (electron-donating via N lone pair) counterbalances the CF₃ group’s electron-withdrawing effect, enabling selective cross-coupling at the ortho position. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides in toluene/EtOH (80°C) .
Q. What strategies can resolve contradictions in reaction yields or purity when synthesizing this compound via different methods?
- Answer :
- Analytical Cross-Validation : Compare HPLC retention times and LC-MS profiles of batches to identify impurities .
- Optimization : Adjust stoichiometry (e.g., excess morpholine) or use scavengers (e.g., molecular sieves) to suppress side reactions .
Q. How can researchers design kinetic studies to elucidate the mechanism of nucleophilic aromatic substitution reactions involving this compound?
- Answer :
- Variable Time Sampling : Monitor reaction progress via ¹⁹F NMR to track CF₃ group stability .
- Isotopic Labeling : Use ¹⁵N-morpholine to trace bond formation kinetics .
Q. What computational methods predict the binding affinity of this compound derivatives with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase active sites (e.g., EGFR) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
Q. In multi-step syntheses, how can intermediates be efficiently purified to ensure high final product yield?
- Answer :
- Chromatography : Use flash silica gel columns with gradient elution (hexane/EtOAc) for morpholino-containing intermediates .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal lattice stabilization of the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
